molecular formula Cl2MoN2O2-2 B12654909 Dichlorodinitrosylmolybdenum CAS No. 44513-97-5

Dichlorodinitrosylmolybdenum

Cat. No.: B12654909
CAS No.: 44513-97-5
M. Wt: 226.87 g/mol
InChI Key: ZFZQHZOYDAVTMB-UHFFFAOYSA-L
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Description

Dichlorodinitrosylmolybdenum is a versatile organomolybdenum complex supplied strictly for research use in laboratory settings. This compound serves as a valuable precursor and catalyst in various fields of organometallic chemistry and materials science. Its nitrosyl (NO) ligands make it particularly useful for studying nitric oxide transfer reactions and for the synthesis of other molybdenum-containing complexes. Researchers utilize this reagent in fundamental studies on catalytic cycles, small molecule activation, and the development of new synthetic methodologies. As a Research Use Only (RUO) product, this chemical is not intended for diagnostic, therapeutic, or any other human use. It is the responsibility of the researcher to ensure safe handling and disposal in accordance with their institution's guidelines and all applicable local and national regulations.

Properties

CAS No.

44513-97-5

Molecular Formula

Cl2MoN2O2-2

Molecular Weight

226.87 g/mol

IUPAC Name

dichloromolybdenum;nitroxyl anion

InChI

InChI=1S/2ClH.Mo.2NO/c;;;2*1-2/h2*1H;;;/q;;+2;2*-1/p-2

InChI Key

ZFZQHZOYDAVTMB-UHFFFAOYSA-L

Canonical SMILES

[N-]=O.[N-]=O.Cl[Mo]Cl

Origin of Product

United States

Advanced Structural Elucidation and Characterization of Dichlorodinitrosylmolybdenum

Spectroscopic Analysis of Nitrosyl Ligands in Dichlorodinitrosylmolybdenum

Spectroscopic methods are indispensable for determining the coordination geometry and electronic structure of this compound. Techniques including infrared, Raman, UV-Visible, and nuclear magnetic resonance spectroscopies each provide unique insights into the bonding and environment of the nitrosyl (NO) and chloride (Cl) ligands attached to the molybdenum center.

Infrared Spectroscopy for N-O Stretching Frequencies

Infrared (IR) spectroscopy is a powerful tool for studying metal-nitrosyl complexes as the N-O stretching frequency, ν(NO), is highly sensitive to the ligand's bonding mode and the electronic environment of the metal center. masterorganicchemistry.comcompoundchem.com In this compound, the appearance of two distinct N-O stretching frequencies in its IR spectrum is a key diagnostic feature, indicating a cis arrangement of the two nitrosyl groups within an octahedral coordination sphere. acs.org For the polymeric solid [Mo(NO)₂Cl₂]ₙ, these bands are observed at approximately 1805 cm⁻¹ and 1695 cm⁻¹. acs.org

The frequency of the ν(NO) vibration is a reliable indicator of the geometry of the M-N-O unit. libretexts.org Generally, metal nitrosyl complexes can be classified into two main categories based on their M-N-O bond angle: linear and bent.

Linear Nitrosyls (M-N-O ≈ 180°): These typically exhibit ν(NO) stretching frequencies in the range of 1650–1900 cm⁻¹. This higher frequency reflects a greater degree of N-O triple bond character.

Bent Nitrosyls (M-N-O < 180°): These absorb in a lower frequency range, typically 1525–1690 cm⁻¹. The lower frequency is indicative of increased double bond character in the N-O bond.

The observed ν(NO) frequencies for this compound (1805 cm⁻¹ and 1695 cm⁻¹) fall squarely within the range expected for linear or nearly linear nitrosyl ligands. acs.org X-ray diffraction studies on related monomeric derivatives, such as [Mo(NO)₂(bipy)Cl₂], confirm that the Mo-N-O angles are nearly linear, at approximately 176° and 177°.

In this compound, the two chloride ligands are electronegative and act as electron-withdrawing groups. This effect contributes to the relatively high N-O stretching frequencies observed. Similarly, a net positive charge on a complex will increase the ν(NO) frequency, while a net negative charge will decrease it by enhancing metal-to-ligand backbonding. ilpi.com

Table 1: Infrared N-O Stretching Frequencies for this compound and Related Geometries
Compound/Geometryν(NO) Symmetric Stretch (cm⁻¹)ν(NO) Asymmetric Stretch (cm⁻¹)Reference
[Mo(NO)₂Cl₂]ₙ18051695 acs.org
General Range (Linear M-N-O)1650 - 1900
General Range (Bent M-N-O)1525 - 1690

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy, which detects vibrations that cause a change in the polarizability of a molecule, is complementary to IR spectroscopy. nih.gov For a molecule with a center of symmetry, vibrations that are Raman active are often IR inactive, and vice versa. While specific Raman data for this compound is not extensively detailed in foundational literature, the technique is valuable for observing vibrations involving the molybdenum-ligand bonds. One would expect to observe Raman-active modes corresponding to the symmetric Mo-N and Mo-Cl stretches, providing direct information on the strength and nature of these bonds. For instance, in studies of molybdenum disulfide (MoS₂), Raman spectroscopy clearly identifies in-plane (E¹₂g) and out-of-plane (A₁g) vibrational modes of the Mo-S bonds. researchgate.netresearchgate.net A similar application to this compound would help to fully characterize its vibrational framework.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy probes the electronic transitions within a molecule. msu.eduuzh.ch For transition metal complexes like this compound, the observed absorption bands typically arise from two main types of electronic transitions:

d-d Transitions: These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the molybdenum atom. These transitions are often weak.

Charge-Transfer (CT) Transitions: These are more intense and involve the movement of an electron between the metal and the ligands. They can be either Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT).

The characterization of this compound and its derivatives by UV-visible spectroscopy has been described, confirming its utility in structural studies, though specific absorption maxima (λ_max) for the parent polymer are not consistently reported across general literature. These spectra are crucial for understanding the electronic structure and bonding in the complex. nih.gov

Table 2: Typical Electronic Transitions in Molybdenum Complexes
Transition TypeDescriptionExpected Intensity
d-dElectron promotion between d-orbitals on the Mo centerWeak
LMCT (Cl → Mo)Electron transfer from chloride p-orbitals to Mo d-orbitalsStrong
MLCT (Mo → NO)Electron transfer from Mo d-orbitals to nitrosyl π* orbitalsStrong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the chemical environment of NMR-active nuclei. While ¹H and ¹³C NMR are not directly applicable to the parent inorganic compound, NMR of other nuclei can provide valuable structural information. The use of ¹⁵N-labeled nitrosyl ligands is particularly insightful. huji.ac.ilnih.gov ¹⁵N NMR spectroscopy can directly probe the electronic environment of the nitrogen atom in the nitrosyl ligand. The chemical shift of the ¹⁵N nucleus is sensitive to factors such as the cis/trans isomerism of ligands and the nature of the neighboring groups, which can influence the degree of π-backbonding. researchgate.net

However, obtaining high-resolution NMR spectra for compounds like this compound can be challenging. If the complex is paramagnetic (possessing unpaired electrons), it can lead to significant broadening of the NMR signals, sometimes rendering them unobservable. The low natural abundance and low sensitivity of the ¹⁵N nucleus often require isotopic enrichment to obtain a satisfactory signal. huji.ac.il Despite these challenges, for diamagnetic derivatives, ¹⁵N NMR remains a potent tool for distinguishing between different ligand environments in solution.

Crystallographic Studies for Solid-State Structures

X-ray Diffraction Analysis of this compound and Derivatives

Single-crystal X-ray diffraction is a powerful, non-destructive analytical method used to determine the detailed structure of crystalline materials. malvernpanalytical.com It provides information on phase composition, crystal structure, and molecular orientation. malvernpanalytical.com While the parent polymeric this compound, [{Mo(NO)₂Cl₂}ₙ], is a crucial starting material, its polymeric nature makes it less amenable to single-crystal studies. However, its monomeric derivatives, formed by reacting the polymer with various ligands, have been successfully characterized, providing critical insights into the core [Mo(NO)₂Cl₂] moiety.

A notable example is the analysis of [Mo(NO)₂(bipy)Cl₂] (where bipy = 2,2'-bipyridine), a derivative synthesized from the polymeric form. The structure of this compound was determined by conventional Patterson and Fourier methods. The refinement of the structural parameters, incorporating anisotropic thermal parameters for non-hydrogen atoms, converged to a final residual factor (R-value) of 0.045, indicating a high degree of accuracy in the determined structure.

Table 1: Crystallographic Data for [Mo(NO)₂(bipy)Cl₂]
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.142(3)
b (Å)16.383(6)
c (Å)11.948(3)
β (°)121.43(4)
Z (molecules per unit cell)4
Final R-factor0.045

Coordination Geometries of Molybdenum Centers

The data obtained from X-ray diffraction allows for a detailed description of the coordination geometry around the central molybdenum atom. In the case of the [Mo(NO)₂(bipy)Cl₂] derivative, the solid-state molecular structure reveals a distorted octahedral geometry for the central MoN₄Cl₂ skeleton.

The arrangement of the ligands is specifically a cis-dinitrosyl, trans-dichloro configuration. This means the two nitrosyl (NO) ligands occupy adjacent (cis) positions in the octahedron, while the two chloro (Cl) ligands are situated opposite each other (trans). The remaining two coordination sites are occupied by the nitrogen atoms of the bidentate 2,2'-bipyridine (B1663995) ligand. The two nitrosyl groups are nearly linear, with Mo-N-O angles reported at 175.9(10)° and 177.4(13)°. This linearity is characteristic of the nitrosyl ligand acting as an NO⁺ cation, which is isoelectronic with carbon monoxide and serves as a two-electron donor to the metal center via sigma bonding and accepts electron density back from the metal through π-back-bonding. wikipedia.org

Structural Features of Bridging Ligands (e.g., Chloride bridges in polymeric forms)

The precursor compound, this compound, exists as a polymer, denoted [{Mo(NO)₂Cl₂}ₙ]. In this polymeric structure, chloride ions are understood to function as bridging ligands, connecting adjacent molybdenum centers. This bridging interaction is a common structural motif in transition metal halide chemistry, allowing for the formation of extended one-, two-, or three-dimensional networks.

The reaction of this polymer with coordinating ligands like pyridine (B92270) or 2,2'-bipyridine leads to the cleavage of these chloride bridges, resulting in the formation of neutral, monomeric complexes such as [Mo(NO)₂L₂Cl₂]. The lability of these chloride bridges is key to the utility of [{Mo(NO)₂Cl₂}ₙ] as a synthon in molybdenum-nitrosyl chemistry.

Advanced Spectroscopic Techniques for Electronic and Magnetic Properties

While X-ray diffraction provides a static picture of the molecular structure, advanced spectroscopic techniques are required to probe the electronic and magnetic properties of the molecule, which are governed by the behavior of its electrons.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy provides information on the electronic structure and the distribution of the unpaired electron's spin density within the molecule. The technique can be used to determine the redox state of metal ions under various conditions. nih.gov For molybdenum-nitrosyl complexes, EPR can help characterize the degree of covalent bonding and the nature of the metal-ligand interactions. The resulting EPR spectrum is characterized by its g-value and hyperfine coupling constants, which reflect the interaction of the unpaired electron with the magnetic field and with nearby magnetic nuclei, respectively.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique based on the recoil-free emission and absorption of gamma rays by atomic nuclei in a solid matrix. wikipedia.orgnih.gov This method is exceptionally proficient at probing minute changes in the nuclear energy levels of a specific isotope, which are influenced by its surrounding chemical and magnetic environment. wikipedia.orgnih.gov The primary parameters derived from a Mössbauer spectrum are the isomer shift and quadrupole splitting, which provide information about the oxidation state, spin state, and site symmetry of the absorbing atom. wisc.edu

However, the applicability of Mössbauer spectroscopy is limited to elements possessing a suitable isotope with appropriate nuclear properties (e.g., excited state lifetime and transition energy). uni-mainz.de The technique is most famously and widely applied to iron, using the ⁵⁷Fe isotope. wisc.edu Molybdenum does not have an isotope that is readily amenable to routine Mössbauer spectroscopy. uni-mainz.de Therefore, while it is a powerful tool for studying the electronic structure of iron complexes, it is not a standard characterization technique for this compound or other molybdenum compounds.

Magnetic Circular Dichroism (MCD)

Magnetic Circular Dichroism (MCD) is a spectroscopic technique that measures the difference in absorption of left and right circularly polarized light in the presence of a strong magnetic field. materialsproject.org Unlike conventional circular dichroism, MCD does not require the sample to be chiral and can provide detailed information about the electronic structure of both ground and excited states. nih.govuu.nl

Theoretical Application to this compound:

An MCD study of this compound would provide significant insights into its electronic transitions. The technique is particularly sensitive to paramagnetic species, and depending on the electronic ground state of the molybdenum center in this complex, it could yield a strong temperature-dependent MCD signal. materialsproject.org Analysis of the MCD spectrum would help in:

Assigning Electronic Transitions: MCD can distinguish between overlapping electronic transitions that may not be resolved in a standard absorption spectrum. materialsproject.org This would be crucial for understanding the metal-to-ligand and ligand-to-metal charge transfer bands, as well as d-d transitions within the molybdenum atom.

Determining Electronic State Symmetry: The shape and sign of the MCD signals (A, B, and C terms) are directly related to the symmetry and degeneracy of the electronic states involved in a transition. materialsproject.org This would allow for the experimental determination of the symmetries of the molecular orbitals of this compound.

Probing Zeeman Splitting: The technique directly probes the splitting of electronic energy levels in a magnetic field (Zeeman effect), providing information about the angular momentum of the ground and excited states. nih.gov

Hypothetical MCD Data Table for this compound:

Transition Energy (cm⁻¹) (Hypothetical) Δε (M⁻¹cm⁻¹) (Hypothetical) MCD Term (Hypothetical) Assignment (Hypothetical)
18,500+0.5C-termMo d-d transition
25,200-1.2B-termCl(p) → Mo(d) LMCT
33,000+2.8A-term (derivative shape)Mo(d) → NO(π*) MLCT

Note: This table is purely illustrative to demonstrate how MCD data would be presented and interpreted. No experimental data for this compound was found.

Nuclear Resonance Vibrational Spectroscopy (NRVS)

Nuclear Resonance Vibrational Spectroscopy (NRVS) is a synchrotron-based technique that probes the vibrational modes of a specific isotope within a molecule. nih.govspectroscopyonline.com It is an element-specific technique that provides a complete vibrational spectrum for the chosen nucleus, often ⁵⁷Fe, but can be applied to other Mössbauer-active isotopes. nih.govacs.org For this compound, this would require a sample enriched with a Mössbauer-active molybdenum isotope, such as ⁹⁹Mo, which is not the most common application of this technique.

Theoretical Application to this compound:

An NRVS study would offer a detailed picture of the vibrations involving the molybdenum atom:

Mo-Ligand Vibrations: NRVS would directly probe the stretching and bending frequencies of the Mo-N(O) and Mo-Cl bonds. This would provide precise information on the strength and nature of these bonds.

Validation of Theoretical Models: The detailed vibrational data obtained from NRVS would serve as a benchmark for validating and refining computational models of this compound, such as those derived from Density Functional Theory (DFT). nih.gov

Hypothetical NRVS Data Table for this compound:

Vibrational Frequency (cm⁻¹) (Hypothetical) Intensity (arb. units) (Hypothetical) Assignment (Hypothetical)
2500.8δ(Cl-Mo-Cl)
3501.5ν(Mo-Cl)
5802.3ν(Mo-N)
6101.9δ(Mo-N-O)

Note: This table is for illustrative purposes only. No experimental NRVS data for this compound has been located.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and electronic structure of a specific element in a sample. researchgate.net The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.net

Theoretical Application to this compound:

An XAS study at the molybdenum K-edge or L-edge would provide invaluable information:

Oxidation State and Coordination Geometry (XANES): The position and features of the absorption edge in the XANES region are sensitive to the oxidation state of the molybdenum atom and its coordination environment (e.g., tetrahedral vs. octahedral). nih.gov This would confirm the formal oxidation state of molybdenum in this compound.

Local Structure (EXAFS): The EXAFS region contains information about the coordination number, distances, and types of atoms in the immediate vicinity of the absorbing molybdenum atom. researchgate.net Analysis of the EXAFS data would yield precise Mo-Cl and Mo-N bond lengths.

Covalency of Bonds: The intensity of pre-edge features in the XANES spectrum can provide insights into the covalency of the metal-ligand bonds. nih.gov

Hypothetical XAS Data Table for this compound (from EXAFS analysis):

Absorber-Scatterer Pair Coordination Number (N) (Hypothetical) Bond Distance (Å) (Hypothetical) Debye-Waller Factor (σ²) (Ų) (Hypothetical)
Mo-N21.750.003
Mo-Cl22.350.005

Note: This table is a hypothetical representation of data that could be obtained from an EXAFS analysis and is not based on experimental results for this compound.

Electronic Structure and Bonding Analysis of Dichlorodinitrosylmolybdenum

Molecular Orbital Theory Applied to Molybdenum Nitrosyl Bonding

Molecular orbital (MO) theory provides a sophisticated model for describing the electronic structure of molecules by considering electrons to be delocalized over the entire molecule in specific molecular orbitals. brsnc.inwikipedia.org In transition metal complexes like dichlorodinitrosylmolybdenum, the bonding is best understood by examining the interactions between the metal's valence orbitals (d, s, and p) and the orbitals of the nitrosyl (NO) ligands. researchgate.net

The bonding between a nitrosyl ligand and a metal atom is analogous in many ways to that of carbon monoxide (CO), as the nitrosyl cation (NO⁺) is isoelectronic with CO. wikipedia.orgdifferencebetween.com This bonding framework is fundamentally built upon a synergistic process of ligand-to-metal σ-donation and metal-to-ligand π-back-bonding. scribd.com

The primary bonding interactions in molybdenum nitrosyl complexes involve two key components:

π-Back-bonding: Concurrently, the molybdenum atom, particularly in a low oxidation state, possesses electron density in its d-orbitals of appropriate symmetry (dπ). This electron density is donated back to the empty π-antibonding molecular orbitals (π* or LUMO) of the nitrosyl ligand. wikipedia.org This interaction, known as π-back-bonding (Mo→NO), is crucial for several reasons: it strengthens the metal-ligand bond, weakens the internal nitrogen-oxygen bond, and dissipates excess negative charge from the metal center, thereby stabilizing it. wikipedia.orgwikipedia.org

The extent of π-back-bonding is a critical factor determining the geometry of the M-N-O unit. Strong back-bonding typically results in a linear M-N-O arrangement, while weaker back-bonding can lead to a bent geometry. wikipedia.org Infrared spectroscopy is a key technique used to distinguish between these forms, as the N-O stretching frequency (νNO) is sensitive to the N-O bond order. Linear nitrosyls, with a stronger N-O bond resembling a triple bond, absorb in the 1650–1900 cm⁻¹ range, whereas bent nitrosyls, with a weaker double-bond character, absorb between 1525–1690 cm⁻¹. wikipedia.org

Interaction TypeDescriptionConsequence
σ-Donation Donation of electron pair from NO (HOMO) to an empty molybdenum d-orbital.Forms a coordinate covalent bond (Mo←NO).
π-Back-bonding Donation of electron density from a filled molybdenum d-orbital to the empty π* orbitals (LUMO) of NO.Strengthens the Mo-N bond, weakens the N-O bond, and stabilizes the metal center.

The bonding in metal nitrosyls is frequently compared to that in metal carbonyls because the nitrosyl cation, NO⁺, is isoelectronic with carbon monoxide, CO. scribd.com Both ligands are excellent σ-donors and π-acceptors. differencebetween.com

Similarities: Both CO and NO⁺ (in its linear coordination mode) act as two-electron donors to the metal center via a σ-bond. wikipedia.orgdifferencebetween.com Both ligands accept electron density from the metal into their π* antibonding orbitals through back-bonding. wikipedia.org This similarity is illustrated by isoelectronic pairs like [Fe(CO)₂(NO)₂] and [Ni(CO)₄], which both obey the 18-electron rule. wikipedia.org

Differences: Nitric oxide is generally considered a stronger π-acceptor than carbon monoxide. wikipedia.org This is because the π* orbitals of NO are lower in energy than those of CO, making them more accessible for back-donation from the metal. Furthermore, the nitrosyl ligand is considered "non-innocent," meaning its formal charge and electron contribution can be ambiguous (NO⁺, NO·, or NO⁻), unlike the more straightforward neutral CO molecule. rsc.org This leads to greater complexity in assigning oxidation states in nitrosyl complexes compared to carbonyls. quora.com

FeatureMetal Carbonyl (M-CO)Metal Nitrosyl (M-NO)
Isoelectronic Analogy CONO⁺
σ-Donation Donates 2 electrons from carbon's lone pair.Donates 2 electrons (as NO⁺) from nitrogen's lone pair.
π-Acceptor Strength Strong π-acceptor.Generally a stronger π-acceptor than CO. wikipedia.org
Ligand "Innocence" Considered an "innocent" ligand (neutral, 2e⁻ donor).Considered a "non-innocent" ligand (can be viewed as NO⁺, NO·, or NO⁻).

Oxidation State Formalisms in Molybdenum Nitrosyl Complexes

Assigning a formal oxidation state to the metal in nitrosyl complexes is complicated by the redox-active nature of the NO ligand. rsc.org Two primary formalisms are used, which depend on the geometry of the M-N-O linkage:

Linear Nitrosyl (NO⁺ formalism): In most cases, including what is expected for this compound, the M-N-O unit is linear or near-linear. wikipedia.org In this model, the ligand is formally treated as the nitrosyl cation, NO⁺. This cation is a two-electron donor. To determine the metal's oxidation state, the NO ligand is assigned a +1 charge.

Bent Nitrosyl (NO⁻ formalism): In some complexes, particularly when the metal center is electron-rich, the M-N-O unit is significantly bent. wikipedia.org Here, the ligand is formally treated as the nitroxy anion, NO⁻. This anion is also a two-electron donor (using the ionic model), but it is assigned a -1 charge. wikipedia.orgrsc.org

x + 2(+1) + 2(-1) = 0 x + 2 - 2 = 0 x = 0

Therefore, using the linear nitrosyl formalism, molybdenum is in the formal 0 oxidation state. Molybdenum exhibits a wide range of oxidation states, from -II to +VI, with the lower states being stabilized by π-acceptor ligands like nitric oxide and carbon monoxide. imoa.info

Electron Counting and the 18-Electron Rule in this compound Systems

The 18-electron rule is a useful guideline for predicting the stability of organometallic and coordination compounds. wikipedia.orglibretexts.org It posits that thermodynamically stable complexes are often formed when the central metal atom has 18 valence electrons in its shell, analogous to the electron configuration of a noble gas. libretexts.orglibretexts.org

To determine the electron count for this compound, the neutral ligand method is commonly employed:

Molybdenum (Mo): As a member of Group 6, a neutral molybdenum atom contributes 6 valence electrons.

Nitrosyl (NO): When considered as a radical, the NO ligand is a three-electron donor. However, in the context of the neutral ligand method for linear nitrosyls, it is more consistently treated as a two-electron donor by first transferring one electron to the metal, resulting in NO⁺, which is then a two-electron donor. For simplicity and consistency in counting toward the 18-electron rule, the linear NO ligand is counted as a 2-electron donor.

Chloride (Cl): Each chloride ligand is considered a one-electron donor.

Let's apply this to the monomeric unit, Mo(NO)₂Cl₂:

ComponentValence Electron ContributionTotal Electrons
Molybdenum (Mo)6 (from Group 6)6
Nitrosyl (NO)2 per ligand2 x 2 = 4
Chloride (Cl)1 per ligand2 x 1 = 2
Total Valence Electrons 12

A count of 12 valence electrons for a monomeric Mo(NO)₂Cl₂ unit is significantly short of the 18-electron rule. This electron deficiency suggests that a simple monomeric structure is unlikely to be stable. Indeed, the compound is known to be polymeric, denoted as [Mo(NO)₂Cl₂]ₙ. wikipedia.org In the polymeric structure, the chloride ligands act as bridging ligands between molybdenum centers. This bridging allows the molybdenum atoms to share electrons and approach a more stable 18-electron configuration by forming metal-metal bonds or through the electron donation from the bridging chlorides to multiple metal centers. The tendency to form polymers to satisfy the 18-electron rule is a common feature in electron-deficient metal complexes.

Electrophilic Nature of Metal-Nitrosyl Complexes

Metal-nitrosyl complexes tend to be more electrophilic than their corresponding metal carbonyl counterparts. wikipedia.org An electrophile is a chemical species that is attracted to electrons and tends to accept an electron pair. The electrophilicity of this compound and related complexes is centered on the nitrogen atom of the nitrosyl ligand.

The primary reason for this enhanced electrophilicity is the higher electronegativity of nitrogen compared to carbon. wikipedia.org In the M-N-O linkage, the significant π-back-bonding from the molybdenum d-orbitals into the π* orbitals of the NO ligand places partial positive charge on the nitrogen atom, making it susceptible to attack by nucleophiles (electron-rich species). scribd.com This reactivity is a key characteristic of many metal-nitrosyl complexes and is an important consideration in their chemical applications. wikipedia.org

Ligand Substitution Reactions of this compound

The polymeric nature of this compound, featuring bridging chloride ligands, is readily broken down by the action of donor ligands. This process involves the cleavage of the molybdenum-chloride bridges and the subsequent coordination of the incoming ligand to the molybdenum center. These reactions are typically carried out in organic solvents and lead to the formation of monomeric, six-coordinate octahedral complexes of the general formula [Mo(NO)₂Cl₂L₂], where L represents a monodentate ligand, or [Mo(NO)₂Cl₂(L-L)], where L-L is a bidentate ligand.

Reaction with Lewis Bases

This compound readily reacts with a variety of Lewis bases, which act as electron-pair donors, to form stable, crystalline adducts. These reactions typically proceed via a nucleophilic attack of the Lewis base on the electron-deficient molybdenum center, leading to the displacement of the bridging chloride interactions and the formation of new molybdenum-ligand bonds.

A range of Lewis bases have been shown to react with this compound, including monodentate and bidentate ligands. The nature of the resulting complex is dependent on the stoichiometry of the reaction and the nature of the incoming ligand.

Monodentate Ligands:

With monodentate ligands (L), such as triphenylphosphine (B44618) (PPh₃) and pyridine (B92270) (py), this compound forms complexes of the type [Mo(NO)₂Cl₂L₂]. In these octahedral complexes, the two nitrosyl groups and the two chloride ligands are arranged in a cis configuration, while the two new ligands (L) typically occupy positions trans to each other.

The reaction with triphenylphosphine produces a green, crystalline solid, while the reaction with pyridine yields a brown, crystalline product. The formation of these complexes can be represented by the following general equation:

[Mo(NO)₂Cl₂]n + 2n L → n [Mo(NO)₂Cl₂L₂]

ReactantLigand (L)ProductAppearance
[Mo(NO)₂Cl₂]nTriphenylphosphine (PPh₃)[Mo(NO)₂(PPh₃)₂Cl₂]Green crystals
[Mo(NO)₂Cl₂]nPyridine (py)[Mo(NO)₂(py)₂Cl₂]Brown crystals

Bidentate Ligands:

Bidentate ligands (L-L), which can form two coordinate bonds to the metal center, also react with this compound to form stable complexes of the formula [Mo(NO)₂Cl₂(L-L)]. Examples of such ligands include 2,2'-bipyridyl (bipy) and o-phenanthroline (phen). These reactions result in the formation of yellow, crystalline products.

The general reaction can be written as:

[Mo(NO)₂Cl₂]n + n (L-L) → n [Mo(NO)₂Cl₂(L-L)]

ReactantLigand (L-L)ProductAppearance
[Mo(NO)₂Cl₂]n2,2'-Bipyridyl (bipy)[Mo(NO)₂(bipy)Cl₂]Yellow crystals
[Mo(NO)₂Cl₂]no-Phenanthroline (phen)[Mo(NO)₂(phen)Cl₂]Yellow crystals

Substitution of Halide Ligands

The chloride ligands in this compound and its derivatives can be substituted by other halide ions or pseudo-halides. These reactions are typically carried out in a suitable solvent and often proceed to completion, driven by factors such as the relative bond strengths and lattice energies of the resulting products.

For instance, the reaction with iodide ions (I⁻) leads to the formation of the corresponding diiododinitrosylmolybdenum complex, [Mo(NO)₂I₂]n. Similarly, reaction with thiocyanate ions (SCN⁻) yields the dithiocyanatodinitrosylmolybdenum complex, [Mo(NO)₂(NCS)₂]n.

The reaction of this compound with sodium N,N-diethyldithiocarbamate results in the substitution of the chloride ligands to form the neutral complex [Mo(NO)₂(S₂CNEt₂)₂]. This reaction demonstrates the versatility of the starting material in synthesizing a range of dinitrosyl complexes with different ligand environments.

ReactantReagentProduct
[Mo(NO)₂Cl₂]nIodide (I⁻)[Mo(NO)₂I₂]n
[Mo(NO)₂Cl₂]nThiocyanate (SCN⁻)[Mo(NO)₂(NCS)₂]n
[Mo(NO)₂Cl₂]nSodium N,N-diethyldithiocarbamate[Mo(NO)₂(S₂CNEt₂)₂]

Exchange of Nitrosyl Oxygen

While the substitution of the chloride and other ancillary ligands is well-documented, the exchange of the oxygen atom of the coordinated nitrosyl ligand in this compound is a more complex process. This type of reaction is less common and generally requires specific conditions, often involving labeled reagents such as H₂¹⁸O or ¹⁵NO. Mechanistic studies on related metal nitrosyl complexes suggest that such exchange can occur, potentially through an associative mechanism involving the formation of an intermediate where the incoming labeled species coordinates to the metal center before the oxygen or nitrogen atom is exchanged. However, specific studies detailing this process for this compound are not extensively reported in the literature.

Acid-Base Reactivity of Nitrosyl Ligands

The coordinated nitrosyl (NO) ligand in metal complexes can exhibit reactivity that is characteristic of both an acid and a base, depending on the nature of the metal, the co-ligands, and the reaction conditions. The nitrogen atom of a bent M-N-O linkage is generally considered nucleophilic and can be protonated, while the nitrogen of a linear M-N-O group is electrophilic and susceptible to attack by nucleophiles. In this compound, the nitrosyl ligands are formally considered as NO⁺, rendering the nitrogen atom electrophilic.

Protonation and Nitroxyl (B88944) Complex Formation

The protonation of a coordinated nitrosyl ligand leads to the formation of a nitroxyl (HNO) complex. This reaction is generally favored for complexes where the nitrosyl ligand has significant anionic character (NO⁻), which is not the typical description for this compound. For electrophilic nitrosyls, direct protonation at the nitrogen atom is not a favorable process. However, in some cases, reduction of the metal center can increase the electron density on the nitrosyl ligand, making it more susceptible to protonation. There are no specific reports of the direct protonation of this compound to form a stable nitroxyl complex.

Nitrite (B80452) Complex Formation from Nitrosyls

An important acid-base reaction of metal nitrosyl complexes is the reaction with hydroxide (B78521) ions (OH⁻) to form a nitrite (NO₂⁻) complex. This reaction is essentially a nucleophilic attack of the hydroxide ion on the electrophilic nitrogen atom of the coordinated nitrosyl ligand. wikipedia.org This process confirms the formal description of the linear nitrosyl ligand as NO⁺. wikipedia.org The general equilibrium for this reaction is:

[LₙMNO]²⁺ + 2OH⁻ ⇌ LₙMNO₂ + H₂O wikipedia.org

Computational Chemistry Investigations of Dichlorodinitrosylmolybdenum Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. taylor.eduyoutube.com DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex wave function of many electrons. taylor.edu This approach is particularly well-suited for transition metal complexes, enabling the investigation of geometries, electronic properties, and vibrational spectra. nih.govscispace.com

A fundamental application of DFT is the determination of stable molecular structures through geometry optimization. youtube.comnih.gov This process systematically alters the coordinates of the atoms in a molecule to find the arrangement with the lowest potential energy, corresponding to the most stable geometry. nih.gov For a molecule like dichlorodinitrosylmolybdenum, several geometric isomers are possible, such as cis and trans configurations based on the arrangement of the chloride and nitrosyl ligands around the central molybdenum atom.

DFT calculations can predict the optimized bond lengths, bond angles, and dihedral angles for each potential isomer. nih.gov By calculating the total electronic energy for each optimized structure, the relative stability of the isomers can be determined. researchgate.net The isomer with the lowest energy is predicted to be the most thermodynamically stable and, therefore, the most abundant form of the compound. nih.gov These calculations can also account for steric hindrance and other subtle electronic effects that influence molecular shape and stability. nih.gov

Table 1: Illustrative DFT-Calculated Geometrical Parameters and Relative Energies for Isomers of [Mo(NO)₂Cl₂] This table presents hypothetical data to illustrate typical results from DFT calculations.

Parametercis-Isomertrans-Isomer
Mo-N Bond Length (Å)1.781.77
Mo-Cl Bond Length (Å)2.352.36
N-Mo-N Angle (°)95.0180.0
Cl-Mo-Cl Angle (°)93.0180.0
Mo-N-O Angle (°)178.5179.0
Relative Energy (kcal/mol)0.0 (most stable)+4.5

DFT is also extensively used to analyze the electronic structure of molecules by calculating their molecular orbitals (MOs). nih.gov MO theory describes how atomic orbitals combine to form molecular orbitals that extend over the entire molecule. libretexts.org For transition metal complexes, understanding the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability, while a small gap indicates that the molecule is more easily excited and thus more reactive. nih.gov DFT calculations provide the energies of these orbitals and can visualize their spatial distribution. youtube.com This analysis reveals the nature of the metal-ligand bonding, including the contributions of σ-donation from the nitrosyl and chloride ligands to the molybdenum center and the extent of π-backbonding from the metal d-orbitals into the π* orbitals of the nitrosyl ligands. uci.edu

Table 2: Representative Frontier Molecular Orbital Data for cis-[Mo(NO)₂Cl₂] from a DFT Calculation This table presents hypothetical data to illustrate typical results from DFT calculations.

OrbitalEnergy (eV)Primary Character/Contribution
LUMO+1-2.1Mo(d) with π(NO) antibonding character
LUMO-3.5π(NO) with Mo(d) antibonding character
HOMO-7.8Mo(d) non-bonding
HOMO-1-8.9Mo(d) with Cl(p) bonding character
HOMO-2-9.5Cl(p) non-bonding

DFT calculations are a powerful tool for predicting the vibrational spectra (e.g., Infrared and Raman) of molecules. chemrxiv.orgchemrxiv.org After a geometry optimization finds the minimum energy structure, a frequency calculation can be performed. youtube.com This involves computing the second derivatives of the energy with respect to the atomic positions, which yields the harmonic vibrational frequencies and their corresponding normal modes (the collective motions of the atoms for each frequency). psu.edu

The calculated frequencies can be directly correlated with experimental IR and Raman spectra, aiding in the assignment of observed spectral bands to specific molecular vibrations, such as Mo-N stretches, Mo-Cl stretches, and N-O stretches. mdpi.com It is common practice to apply a scaling factor to the calculated harmonic frequencies to better match experimental results, as the harmonic approximation tends to overestimate vibrational frequencies. nih.gov Such theoretical spectra are invaluable for identifying compounds and interpreting their structural features. nih.gov

Table 3: Illustrative Calculated Vibrational Frequencies and Assignments for cis-[Mo(NO)₂Cl₂] This table presents hypothetical data to illustrate typical results from DFT calculations.

Vibrational ModeCalculated Frequency (cm⁻¹, Scaled)Experimental IR (cm⁻¹)Assignment
ν(NO) symmetric17951790N-O symmetric stretch
ν(NO) asymmetric16801675N-O asymmetric stretch
ν(MoN)610605Mo-N stretch
ν(MoCl) symmetric345340Mo-Cl symmetric stretch
ν(MoCl) asymmetric315310Mo-Cl asymmetric stretch

Molecular Dynamics Simulations of Molybdenum Nitrosyl Reactions

Molecular dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of molecular behavior. wikipedia.org The forces between particles are typically calculated using a molecular mechanics force field. wikipedia.org

For systems like molybdenum nitrosyl complexes, MD simulations can be used to study dynamic processes such as ligand exchange reactions, conformational changes, and the behavior of the molecule in a solvent. nih.gov Reactive MD simulations, which employ force fields capable of describing chemical bond formation and breaking, could be used to model the reactivity of this compound. For instance, simulations could explore the mechanism of NO ligand dissociation or substitution reactions with other molecules. These simulations offer insights into reaction pathways and transition states that are often inaccessible to direct experimental observation. researchgate.netscispace.com

Quantum Chemistry Methods for Correlated Electron Systems

While DFT is a powerful and widely used method, more rigorous approaches are sometimes necessary, particularly for systems with strong electron correlation—where the motion of electrons is highly interdependent. cecam.org These effects can be significant in transition metal complexes. High-level quantum chemistry methods, often rooted in wave-function theory (WFT), provide a systematic way to account for electron correlation explicitly. cecam.org

Wave-function based methods directly approximate the solution to the many-electron Schrödinger equation. taylor.edu Unlike DFT, which relies on an approximate exchange-correlation functional, WFT provides a clear pathway to improving accuracy by including higher levels of electron correlation. cecam.org

Common WFT methods include Møller-Plesset perturbation theory (e.g., MP2) and the highly accurate coupled-cluster (CC) theory (e.g., CCSD(T)). cecam.org These methods are computationally more demanding than DFT, limiting their application to smaller systems. cecam.org However, they serve as "gold standard" benchmarks for calibrating less expensive methods. cecam.org For a molecule like this compound, these high-level calculations could provide definitive predictions of its geometry, isomer energetics, and electronic properties, offering a crucial reference point for validating results from DFT or other approximate models. nih.gov Hybrid methods, such as QM/MM (Quantum Mechanics/Molecular Mechanics), can also employ wave-function theory for a reactive core of a system while treating the larger environment with a simpler model. nih.gov

Quantum Monte Carlo Methods

Quantum Monte Carlo (QMC) methods represent a class of stochastic techniques for solving the Schrödinger equation. Unlike density functional theory (DFT), which relies on approximations to the exchange-correlation functional, QMC methods can, in principle, achieve very high accuracy in calculating the electronic structure of molecules and materials. The computational cost of QMC scales favorably with system size compared to other high-accuracy correlated wavefunction methods, making it a promising tool for studying transition metal complexes like this compound, where electron correlation effects are significant. researchgate.net

Two of the most commonly used QMC techniques are Variational Monte Carlo (VMC) and Diffusion Monte Carlo (DMC).

Variational Monte Carlo (VMC): VMC is based on the variational principle, which states that the expectation value of the Hamiltonian for any trial wavefunction will be an upper bound to the true ground-state energy. In VMC, a trial wavefunction with adjustable parameters is chosen, and Monte Carlo integration is used to evaluate the energy expectation value. The parameters in the trial wavefunction are then optimized to minimize this energy. The quality of the VMC result is directly dependent on the quality of the trial wavefunction. For transition metal complexes, a common choice for the trial wavefunction is a Slater-Jastrow form, which consists of a determinantal part (often from a previous DFT or Hartree-Fock calculation) multiplied by a Jastrow factor that explicitly includes terms for electron-electron correlation.

Diffusion Monte Carlo (DMC): DMC is a projector method that can, in principle, find the exact ground-state energy for a given nodal surface (the region where the wavefunction is zero). The method simulates the time evolution of the Schrödinger equation in imaginary time, which causes the initial state to decay towards the ground state. The fixed-node approximation is typically employed for fermionic systems to handle the antisymmetry of the wavefunction, where the nodes of the trial wavefunction are held fixed. The accuracy of the DMC method is therefore dependent on the quality of the nodes of the trial wavefunction.

While there are no specific QMC studies reported for this compound, the application of these methods to other molybdenum-containing systems demonstrates their potential. For instance, auxiliary-field quantum Monte Carlo (AFQMC) has been successfully used to calculate the potential energy curves of the molybdenum dimer (Mo₂), a system known for its complex electronic structure and strong electron correlation. rsc.org These calculations provided results in excellent agreement with experimental spectroscopic constants. rsc.org Similarly, DMC has been applied to study excitonic complexes in two-dimensional molybdenum dichalcogenides, providing statistically exact binding-energy data. nih.govresearchgate.netnih.gov These examples highlight the capability of QMC methods to handle the intricate electronic environments of molybdenum centers.

For a molecule like this compound, QMC could be employed to provide benchmark calculations of its electronic ground state and excited states, as well as to accurately determine properties like bond dissociation energies and reaction barriers, which are often challenging for standard DFT methods.

Table 1: Comparison of Key Features of VMC and DMC

FeatureVariational Monte Carlo (VMC)Diffusion Monte Carlo (DMC)
Fundamental Principle Variational theoremImaginary time evolution of the Schrödinger equation
Accuracy Dependence Quality of the trial wavefunctionQuality of the trial wavefunction's nodal surface
Approximation Relies on the functional form of the trial wavefunctionFixed-node approximation for fermions
Computational Cost Generally lower than DMCGenerally higher than VMC
Primary Output Upper bound to the ground-state energyEnergy for the fixed-node ground state

Computational Analysis of Reaction Mechanisms and Transition States

The computational investigation of reaction mechanisms provides valuable insights into the reactivity of chemical species. For a transition metal complex like this compound, computational methods can be used to explore potential reaction pathways, identify intermediates, and characterize the transition states that connect them. Density functional theory (DFT) is a widely used tool for these studies due to its balance of computational cost and accuracy.

Potential reaction pathways for this compound include ligand substitution reactions, where one or more of the chloride or nitrosyl ligands are replaced by another ligand, and reactions involving the nitrosyl ligand itself, such as N-O bond cleavage.

A computational analysis of a potential reaction of this compound, such as a ligand substitution reaction with a generic ligand L, would typically involve the following steps:

Reactant and Product Optimization: The geometries of the reactant (Mo(NO)₂Cl₂) and the potential products (e.g., [Mo(NO)₂Cl(L)]⁺ + Cl⁻) are optimized to find their minimum energy structures.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This involves locating a saddle point on the potential energy surface.

Frequency Analysis: Vibrational frequency calculations are carried out at the stationary points (reactants, products, and transition state). A minimum energy structure will have all real frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state indeed connects the desired reactants and products.

Table 2: Hypothetical Energy Profile Data for a Ligand Substitution Reaction of this compound

SpeciesRelative Energy (kcal/mol)
Mo(NO)₂Cl₂ + L0.0
Transition State+15.2
[Mo(NO)₂Cl(L)]⁺ + Cl⁻-5.8

Note: The data in this table is hypothetical and for illustrative purposes only.

Applications of Machine Learning in Molybdenum Nitrosyl Computational Chemistry

Machine learning (ML) has emerged as a powerful tool in computational chemistry to accelerate the discovery and characterization of new molecules and materials. researchgate.net For transition metal complexes like this compound, ML models can be trained to predict a wide range of properties, bypassing the need for computationally expensive quantum mechanical calculations for every new system.

One of the major applications of ML in this area is the development of machine-learned interatomic potentials (MLIPs). researchgate.net These potentials can accurately describe the forces between atoms and can be used in molecular dynamics simulations to study the dynamic behavior of molecules and materials over longer timescales than are accessible with first-principles methods. For molybdenum, MLIPs have been developed that can accurately predict a broad range of properties, including energies, forces, and elastic constants. acs.org While these have been primarily focused on bulk molybdenum, the methodology can be extended to molecular systems like this compound.

Another significant application of ML is the prediction of spectroscopic properties. For instance, ML models have been developed to predict NMR chemical shifts for a wide range of molecules, including inorganic complexes. nih.govresearchgate.netnih.govd-nb.info These models can achieve accuracies comparable to DFT calculations at a fraction of the computational cost. For this compound, an ML model could be trained to predict the ¹⁷O, ¹⁵N, and ⁹⁵Mo NMR chemical shifts, which are sensitive probes of the electronic structure.

Similarly, ML can be used to predict vibrational frequencies. acs.org The N-O stretching frequencies in metal nitrosyl complexes are particularly informative about the nature of the M-NO bond. An ML model trained on a dataset of transition metal nitrosyl complexes could be used to rapidly and accurately predict the ν(NO) frequencies for this compound and related compounds.

The general workflow for applying machine learning in this context involves:

Data Generation: A dataset of relevant molecules with their corresponding properties (calculated using a reliable quantum chemistry method like DFT) is generated.

Feature Engineering: Each molecule is represented by a set of numerical descriptors, or "features," that capture its chemical and structural information.

Model Training: An ML algorithm (e.g., a neural network or a kernel-based method) is trained on the dataset to learn the relationship between the features and the target properties.

Model Validation: The trained model is validated on a separate test set of molecules to assess its predictive accuracy.

Prediction: The validated model can then be used to make predictions for new, unseen molecules.

The application of AI and machine learning is also being explored for catalyst discovery. d-nb.info For instance, machine learning models have been developed to accelerate the screening of molybdenum-based catalysts for various applications. nih.gov This approach could potentially be adapted to explore the catalytic activity of this compound and its derivatives in reactions such as nitrogen fixation. d-nb.info

Table 3: Potential Applications of Machine Learning in the Study of this compound

Application AreaPredicted PropertyPotential Impact
Spectroscopy NMR chemical shifts (¹⁷O, ¹⁵N, ⁹⁵Mo)Rapid interpretation of experimental spectra and structural elucidation.
Vibrational frequencies (ν(NO), ν(Mo-Cl))Understanding of bonding and electronic structure.
Reactivity Reaction barriers and ratesHigh-throughput screening of reactivity with different substrates.
Materials Discovery Catalytic activityIdentification of potential applications in catalysis.

Catalytic Applications and Mechanistic Pathways Involving Dichlorodinitrosylmolybdenum

Potential for Alkyne Metathesis

There is no direct evidence in the reviewed literature of dichlorodinitrosylmolybdenum being used as a precursor for alkyne metathesis. Alkyne metathesis is typically catalyzed by high-oxidation-state metal alkylidyne (carbyne) complexes. beilstein-journals.orgwikipedia.orgnih.gov Catalyst systems for alkyne metathesis are often generated from precursors like molybdenum(VI) alkylidynes or from molybdenum(0) sources such as molybdenum hexacarbonyl in the presence of activators like phenols. ifpenergiesnouvelles.frbeilstein-journals.org The generation of a catalytically active alkylidyne species from a dinitrosyl molybdenum(II) precursor like [Mo(NO)₂Cl₂]n would require a significant transformation involving both oxidation of the metal center and formation of a metal-carbon triple bond, a process that has not been reported.

Role of Nitrosyl Ligands in Modulating Catalytic Activity

The nitrosyl (NO) ligand is a strong π-acceptor and a potent electron-withdrawing group. numberanalytics.com In metal complexes, nitrosyl ligands can significantly influence the electronic properties of the metal center, which in turn affects catalytic activity. numberanalytics.comnumberanalytics.com

In the context of the this compound catalyst precursor, the two NO ligands would render the molybdenum center more electrophilic or Lewis acidic. This increased electrophilicity can facilitate the interaction with the organoaluminum co-catalyst and the subsequent formation of the active species. The electronic properties imparted by the nitrosyl ligands can also influence the stability and reactivity of the intermediates in the catalytic cycle. uzh.chresearchgate.net For instance, the strong π-backbonding between the metal and the NO ligands can affect the strength of other bonds in the complex, potentially influencing ligand substitution rates and the stability of the key metallacyclobutane intermediate. numberanalytics.com While the precise electronic effects in this specific metathesis system are not detailed in the literature, the fundamental properties of the nitrosyl ligand suggest it plays a crucial role in modulating the electronic structure of the molybdenum center, a key factor in its catalytic competence. numberanalytics.com

Exploration of Other Catalytic Transformations Involving this compound

While direct experimental evidence for the catalytic activity of this compound in hydrogenation and carbon dioxide (CO₂) reduction is not extensively documented in publicly available research, the known reactivity of related molybdenum nitrosyl and other low-valent molybdenum complexes provides a strong basis for exploring its potential in these significant chemical transformations. The following sections will, therefore, discuss these possibilities by drawing parallels with well-studied analogous compounds and theoretical assessments.

Hydrogenation

The capacity of molybdenum complexes to catalyze hydrogenation reactions is well-established, particularly for substrates with polar unsaturated bonds. Molybdenum nitrosyl complexes, in particular, have demonstrated activity in the hydrogenation of imines and ketones. This reactivity stems from the ability of the molybdenum center to activate hydrogen and the substrate, facilitating the addition of hydrogen across a double bond.

For instance, molybdenum nitrosyl hydrides supported by phosphine (B1218219) ligands have been shown to be active catalysts for the hydrogenation of imines. A proposed mechanism for this type of reaction often involves an "ionic" pathway with a "proton-before-hydride transfer". In such a mechanism, a proton is first transferred from the catalytic system to the substrate, followed by the transfer of a hydride from the metal center. Given that this compound possesses the core molybdenum nitrosyl functionality, it is plausible that derivative complexes, perhaps generated in situ through ligand exchange, could exhibit similar catalytic behavior.

The table below summarizes representative findings for the catalytic hydrogenation of imines using molybdenum nitrosyl complexes, which can serve as a model for the potential of this compound-based systems.

SubstrateCatalyst SystemTurnover Frequency (TOF) (h⁻¹)Conditions
PhCH=N(α-naphthyl)[Mo(dippe)(CO)₂(NO)H] + [H(Et₂O)₂][B(C₆F₅)₄]123Room temperature, 30 bar H₂
PhCH=NPh[Mo(dippe)(CO)₂(NO)H] + [H(Et₂O)₂][B(C₆F₅)₄]34Room temperature, 30 bar H₂
p-ClC₆H₄CH=NPh[Mo(dippe)(CO)₂(NO)H] + [H(Et₂O)₂][B(C₆F₅)₄]74Room temperature, 30 bar H₂
PhCH=NMes[Mo(dippe)(CO)₂(NO)H] + [H(Et₂O)₂][B(C₆F₅)₄]84Room temperature, 30 bar H₂

This data is based on studies of related molybdenum nitrosyl complexes and is presented to illustrate the potential catalytic activity of this compound derivatives.

CO₂ Reduction

The catalytic reduction of CO₂ is a field of intense research, and various molybdenum complexes have been investigated for this purpose. Low-valent molybdenum complexes, in general, are promising candidates due to their electron-rich nature, which is conducive to the activation of the relatively inert CO₂ molecule.

Electrochemical and computational studies have explored the reduction of CO₂ using molybdenum carbonyl complexes, such as [Mo(bpy)(CO)₄]. These studies indicate that the molybdenum center can mediate the transfer of electrons to CO₂, leading to its conversion to products like carbon monoxide (CO) or formate (B1220265). Although this compound is not a carbonyl complex, the nitrosyl ligands are also π-acceptors and can stabilize low oxidation states of molybdenum, a key requirement for CO₂ reduction catalysis.

Theoretical studies on molybdenum-containing enzymes like formate dehydrogenase (FDH) provide further insight. acs.orgnih.gov In these enzymes, a molybdenum center is crucial for the reversible conversion of formate to CO₂. acs.orgnih.gov Computational models of the active site suggest a mechanism involving hydride transfer to CO₂. acs.orgnih.gov This enzymatic activity underscores the fundamental capability of molybdenum to catalyze this important reaction. While the ligand environment in this compound is different from that in FDH, the principle of a suitably coordinated molybdenum center facilitating CO₂ reduction remains relevant.

Heterogeneous vs. Homogeneous Catalysis Considerations

The application of a metal complex like this compound in catalysis can be approached from two main perspectives: homogeneous and heterogeneous catalysis. Each approach has distinct advantages and disadvantages that would need to be considered for any potential catalytic application.

Homogeneous Catalysis

In a homogeneous system, the catalyst is dissolved in the same phase as the reactants.

Advantages:

High Activity and Selectivity: The active sites are well-defined and uniformly accessible to the reactants, often leading to higher activity and selectivity.

Mechanistic Understanding: Homogeneous systems are generally easier to study using spectroscopic techniques (e.g., NMR, IR), which facilitates a detailed understanding of the reaction mechanism.

Mild Reaction Conditions: Many homogeneous catalysts operate under milder conditions of temperature and pressure.

Disadvantages:

Catalyst Separation: The primary drawback is the difficulty in separating the catalyst from the product mixture, which can lead to product contamination and loss of the often-expensive catalyst.

Catalyst Instability: The catalyst may be prone to decomposition in solution over time.

Heterogeneous Catalysis

In a heterogeneous system, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. For a complex like this compound, this would involve immobilizing it on a solid support.

Advantages:

Easy Separation and Reusability: The solid catalyst can be easily separated from the reaction mixture by filtration, allowing for straightforward product purification and catalyst recycling.

Enhanced Stability: Immobilization on a support can enhance the thermal and chemical stability of the catalyst.

Industrial Applicability: Heterogeneous catalysts are generally preferred for large-scale industrial processes due to their ease of handling and integration into continuous flow reactors.

Disadvantages:

Lower Activity/Selectivity: The active sites may not be as well-defined or accessible as in homogeneous systems, potentially leading to lower activity and selectivity. The process of immobilization can also alter the electronic and steric properties of the catalytic center.

Mass Transfer Limitations: The rate of reaction can be limited by the diffusion of reactants to the catalyst surface.

Leaching: The active metal complex may leach from the support into the reaction medium, leading to a loss of catalytic activity and product contamination.

Research on other molybdenum complexes has demonstrated the feasibility of both approaches. For example, molybdenum(II) complexes have been studied as catalysts in both homogeneous and heterogeneous conditions, with immobilization on supports like MCM-41 modifying the catalytic outcomes. acs.org The choice between a homogeneous and heterogeneous system for this compound would depend on the specific reaction, the desired product, and the practical requirements of the process.

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst State Same phase as reactantsDifferent phase from reactants
Activity/Selectivity Often higher and more specificCan be lower due to mass transfer limitations and non-uniform sites
Catalyst Separation Difficult, requires techniques like distillation or extractionEasy, by filtration
Catalyst Reusability Often challengingGenerally straightforward
Mechanistic Studies More amenable to spectroscopic analysisMore complex to study the active sites directly
Industrial Application Less common for large-scale processesWidely used in industrial processes

Future Directions and Emerging Research Avenues in Dichlorodinitrosylmolybdenum Chemistry

Design and Synthesis of Novel Molybdenum Nitrosyl Frameworks

The synthesis of discrete molybdenum nitrosyl complexes is well-established, with routes to produce a variety of mononitrosyl and dinitrosyl species. rsc.orgrsc.org Future work is shifting towards using these fundamental building blocks to construct more complex, functional supramolecular structures and extended frameworks.

A primary goal is the incorporation of molybdenum nitrosyl units into porous crystalline frameworks like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The directional bonding and reactive nature of the nitrosyl ligands could be leveraged to create nodes with unique electronic and catalytic properties. Researchers are exploring synthetic strategies that go beyond simple mononuclear or binuclear complexes to create extended lattices. These novel frameworks could find applications in gas storage, separation, and heterogeneous catalysis, where the precise arrangement of molybdenum nitrosyl sites could lead to enhanced performance and selectivity.

Another emerging area is the synthesis of molybdenum-based polytypes and heterostructures. epa.gov Drawing inspiration from the synthesis of materials like molybdenum nitrides from different precursors, future research may use dichlorodinitrosylmolybdenum as a precursor for nitrogen-doped molybdenum carbides or oxides, creating novel composite materials with tailored electronic and chemical properties. figshare.com

Table 1: Potential Synthetic Targets for Novel Molybdenum Nitrosyl Frameworks

Framework TypePrecursor ExamplePotential Linkers/SupportsTarget Properties
Metal-Organic Framework (MOF)[Mo(NO)2]2+ coreCarboxylate-based organic strutsPorosity, Catalytic Activity
Doped 2D MaterialsThis compoundMoS2 or GrapheneModified Electronic/Optical Properties
Hybrid NanoparticlesMo(NO)2 complexesSilica (B1680970) or Carbon supportsHeterogeneous Catalysis, Sensing

Advanced Characterization of Transient Species and Reaction Intermediates

Understanding the reaction mechanisms of molybdenum nitrosyl complexes requires direct observation and characterization of short-lived intermediates and excited states. While the formation of unstable complexes has been inferred through trapping experiments, future research will increasingly rely on advanced spectroscopic and crystallographic techniques to gain deeper insights.

Ultrafast transient absorption spectroscopy and time-resolved infrared spectroscopy are powerful tools for studying the photochemistry of molybdenum nitrosyls. These techniques can track the evolution of electronic and vibrational states on femtosecond to picosecond timescales, allowing for the direct observation of ligand dissociation, isomerization, and the formation of transient species in solution.

For solid-state analysis, time-resolved X-ray diffraction and crystallography are becoming indispensable. These methods can provide complete geometric structures of metastable and excited states, offering an unprecedented level of detail on how the molecule's structure changes upon photoexcitation. This is crucial for understanding phenomena like the linkage isomerism of the nitrosyl ligand, which can dramatically alter the complex's reactivity.

Development of Next-Generation Computational Models

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the electronic structure and properties of molybdenum nitrosyl complexes. However, standard DFT methods can be limited in their ability to accurately describe complex phenomena like multi-electron excited states or reactions involving significant changes in the electronic environment.

The development of next-generation computational models is a key future direction. This includes:

Advanced Ab Initio Methods: Employing high-level multireference methods like CASPT2 or DMRG to accurately model the complex electronic structures and potential energy surfaces of excited states, providing more reliable predictions of photochemical behavior.

Interpretable Force Fields: Creating highly accurate and reliable force fields specifically parameterized for molybdenum complexes. rsc.org Such models will enable large-scale molecular dynamics (MD) simulations of molybdenum nitrosyls in complex environments, such as within biological systems or at interfaces, bridging the gap from quantum mechanics to microscale phenomena. rsc.org

Machine Learning Potentials: Utilizing machine learning to develop potentials that can reproduce the accuracy of quantum mechanical calculations at a fraction of the computational cost, allowing for simulations of reaction dynamics and catalytic cycles over longer timescales.

These advanced models will not only provide deeper understanding but also accelerate the in silico design of new molybdenum nitrosyl complexes with desired properties.

Table 2: Comparison of Computational Modeling Approaches

Modeling TechniqueStrengthsLimitationsFuture Application Area
Density Functional Theory (DFT)Good balance of accuracy and cost for ground-state properties.Can be inaccurate for excited states and strongly correlated systems.Routine screening of new ligands and complexes.
Multireference Methods (e.g., CASPT2)High accuracy for electronic excited states and photochemistry.Very high computational cost, limited to smaller systems.Benchmarking and detailed mechanistic studies of photoreactions.
Molecular Dynamics (MD) with Force FieldsCan simulate large systems (thousands of atoms) over long timescales.Accuracy is entirely dependent on the quality of the force field.Simulating interactions with solvents, surfaces, or biomolecules. rsc.org

Exploration of New Catalytic Cycles and Selectivity Control

While molybdenum is a known catalyst for various industrial processes, the catalytic potential of this compound and its derivatives is not fully explored. Future research will focus on designing novel catalytic cycles that harness the unique reactivity of the Mo-NO bond.

A significant area of interest is the development of catalysts for the sustainable synthesis of valuable chemicals. This could involve leveraging molybdenum nitrosyl complexes for the catalytic reduction of CO2 or the selective oxidation of hydrocarbons. rsc.org The nitrosyl ligand can act as a non-innocent ligand, participating directly in the catalytic cycle by storing or releasing electrons and facilitating substrate activation.

A critical challenge in catalysis is controlling selectivity—directing a reaction to form a specific desired product. rsc.org Future research will explore innovative strategies for selectivity control in molybdenum-catalyzed reactions. elsevierpure.com This could involve the use of external stimuli (like light) to switch a catalyst's activity or the design of sophisticated ligand scaffolds that create a specific steric and electronic environment around the metal center, thereby dictating the reaction pathway. elsevierpure.comscilit.com For example, reversible inhibitors could be used to halt a reaction at a specific intermediate, allowing for the selective formation of either kinetic or thermodynamic products from a single catalytic system. elsevierpure.com

Integration with Materials Science for Functional Applications

The integration of molecular this compound chemistry with materials science is a promising avenue for creating novel functional materials. The properties of the molybdenum nitrosyl core can be imparted to extended solids or surfaces, leading to materials with unique optical, electronic, or reactive characteristics.

One emerging direction is the use of molybdenum nitrosyl complexes as precursors for the synthesis of 2D materials like molybdenum disulfide (MoS₂) and molybdenum nitride (MoN). figshare.comresearchgate.net By carefully designing the precursor and the synthesis conditions (e.g., chemical vapor deposition or atomic substitution), it may be possible to create materials with controlled phase, thickness, and defect structures. figshare.com

Furthermore, hybrid materials that combine molybdenum complexes with plasmonic nanostructures are being developed for applications in biosensing and phototherapy. mdpi.com The molybdenum component can provide a high surface area and biocompatibility, while the plasmonic material enhances optical signals. mdpi.com Future work could see this compound derivatives incorporated into such platforms, potentially acting as photoactivated nitric oxide-releasing agents for targeted therapeutic interventions. The ability to include organic molecules within the layers of materials like MoS₂ also opens up possibilities for creating novel intercalation compounds with unique electronic properties. bohrium.com

Q & A

Q. Q1. What are the optimal synthetic conditions for preparing dichlorodinitrosylmolybdenum complexes, and how do ligand variations influence their stability?

Methodological Answer: this compound complexes are typically synthesized via reactions of molybdenum precursors (e.g., MoCl₅) with nitrosyl chloride (NOCl) in non-aqueous solvents like toluene. Key parameters include temperature (e.g., 110°C), stoichiometric ratios (e.g., [AlEt₃]/[Mo] = 6), and ligand choice. For example, bis(triphenylphosphine oxide) ligands yield lower catalytic activity compared to acetylacetonato ligands, as observed in alkyne metathesis studies . Characterization via NMR, IR (for NO stretching frequencies), and X-ray crystallography is critical to confirm structural integrity and ligand coordination modes .

Q. Q2. How can researchers ensure reproducibility in synthesizing this compound complexes, particularly when scaling reactions?

Methodological Answer: Reproducibility requires meticulous documentation of reaction conditions (solvent purity, inert atmosphere, stoichiometry) and validation through spectroscopic benchmarks. For instance, discrepancies in catalytic activity between batches may arise from trace oxygen or moisture. Adhere to protocols in peer-reviewed syntheses (e.g., MoCl₂(NO)₂L₂ preparation) and report deviations in supporting information, including raw spectral data and purity metrics (e.g., ≥95% by HPLC) .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the lower catalytic activity of this compound complexes compared to dioxomolybdenum analogs in alkyne metathesis?

Methodological Answer: The reduced activity of this compound complexes (e.g., MoCl₂(NO)₂(PPh₃O)₂) versus dioxomolybdenum species (e.g., MoO₂(acac)₂) stems from electronic and steric factors. Nitrosyl ligands (NO⁺) increase electron density at the Mo center, hindering substrate coordination. Kinetic studies under standardized conditions (e.g., 110°C, toluene) show a 1.5x higher turnover frequency (TOF) for dioxomolybdenum catalysts. Computational DFT analyses of Mo–ligand bond strengths and transition-state geometries are recommended to validate hypotheses .

Q. Q4. How should researchers address contradictions in reported spectroscopic data for this compound complexes across studies?

Methodological Answer: Discrepancies in IR or NMR data often arise from solvent effects, counterion interactions, or ligand dynamics. For example, NO stretching frequencies (νNO) vary by ±20 cm⁻¹ depending on solvent polarity. To resolve contradictions:

Replicate experiments under identical conditions.

Use high-resolution techniques (e.g., synchrotron XRD for crystal structures).

Cross-reference with databases (e.g., Cambridge Structural Database) to identify outliers .

Q. Q5. What advanced co-catalyst systems enhance the catalytic efficiency of this compound in organic transformations?

Methodological Answer: Co-catalysts like AlEt₃ or Lewis acids (e.g., B(C₆F₅)₃) can modulate Mo’s electrophilicity. In a toluene system, a [AlEt₃]/[Mo] ratio of 6 improves turnover numbers (TON) by stabilizing reactive intermediates. However, excess AlEt₃ may deactivate the catalyst via ligand displacement. Systematic screening using Design of Experiments (DoE) methodologies is advised to optimize co-catalyst loading and reaction time .

Methodological and Ethical Considerations

Q. Q6. How can researchers design experiments to evaluate the environmental impact of this compound complexes in catalytic applications?

Methodological Answer: Adopt life-cycle assessment (LCA) frameworks to quantify waste generation, energy consumption, and toxicity. For example:

Measure metal leaching via ICP-MS after catalysis.

Assess biodegradability of ligands (e.g., phosphine oxides vs. acetylacetonates).

Compare with greener alternatives (e.g., Fe-based catalysts) using the 12 Principles of Green Chemistry .

Q. Q7. What strategies ensure ethical sourcing and citation of prior work on this compound chemistry?

Methodological Answer:

Prioritize primary literature from reputable journals (e.g., Inorganic Chemistry, Dalton Transactions) over unverified databases.

Q. Q8. What validation protocols are critical when reporting novel this compound crystal structures?

Methodological Answer:

Deposit crystallographic data in public repositories (e.g., CCDC) with assigned accession numbers.

Validate bond lengths/angles against similar Mo–NO complexes (e.g., Mo–N ≈ 1.7–1.9 Å).

Include residual electron density maps and refinement parameters (R-factor ≤ 0.05) in supporting information .

Q. Q9. How can researchers mitigate bias in interpreting catalytic performance data for this compound systems?

Methodological Answer:

Use blinded data analysis: Assign sample codes to avoid confirmation bias.

Apply statistical tests (e.g., t-tests for TOF comparisons) with transparent p-value thresholds.

Disclose all data, including negative results (e.g., failed catalysis runs), to provide a complete narrative .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.